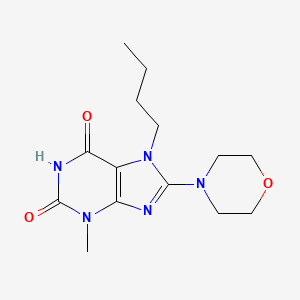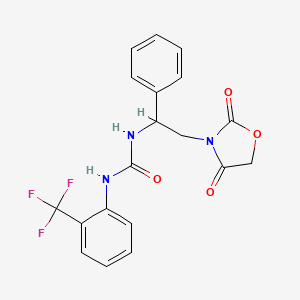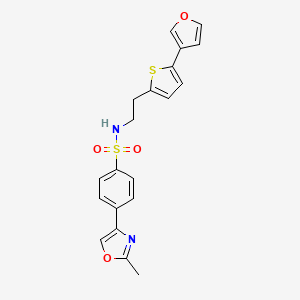
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves cyclization reactions and the use of various reagents to introduce different functional groups. For instance, the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides can lead to the formation of pyrazol-5-amines and oxazolium perchlorates . Similarly, the reaction between a chalcone derivative and aminoguanidine or semicarbazide can yield substituted pyrazoline rings . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by the presence of a pyrazole ring, which can adopt various conformations. For example, a pyrazoline ring can exhibit a flat-envelope conformation, and the orientation of substituted phenyl rings can vary relative to the heterocycle . In the case of the compound of interest, the presence of a fluorophenyl group and a pyrazole carboxamide moiety suggests that similar structural features and conformations could be present.
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. The presence of amide groups, as seen in related compounds, can lead to the formation of hydrogen bonds and other intermolecular interactions . These interactions can significantly influence the reactivity and stability of the compound. The fluorine atoms present in the structure can also affect the compound's reactivity, potentially making it a candidate for nucleophilic substitution reactions, as demonstrated by the synthesis of fluorinated pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of fluorine atoms can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties . The crystal packing and intermolecular interactions observed in related compounds can provide insights into the potential solid-state properties of the compound .
Scientific Research Applications
Synthesis and Characterization
- This compound, similar to other research chemicals, has been identified and characterized for its unique structure and potential applications in various fields. One example is the identification of a closely related compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA), synthesized and analyzed using chromatographic, spectroscopic, and mass spectrometric techniques (McLaughlin et al., 2016).
Analytical Properties
- The analytical properties of similar compounds have been reported, providing essential insights for further research and development. For instance, three cannabimimetic indazole and pyrazole derivatives were analyzed using advanced techniques like LC-QTOF-MS and GC-TOF-MS, offering a foundation for the study of the compound (Jia et al., 2017).
Potential Pharmacological Activities
- While the pharmacological activities of these compounds are yet to be explored, their structural similarities to known synthetic cannabinoids hint at potential applications in neuroscience and pharmacology (Franz et al., 2017).
Microwave-Assisted Synthesis
- The compound's relevance in efficient synthesis methods is evident in studies like the microwave-assisted synthesis of related tetrazolyl pyrazole amides, highlighting its potential in improving synthetic techniques (Hu et al., 2011).
Novel Synthetic Cannabinoid Identification
- As a new type of synthetic cannabinoid, the compound represents a significant area of interest in forensic toxicology and drug development. Research on similar compounds, such as AB-CHFUPYCA, underscores the importance of identifying and characterizing novel synthetic cannabinoids (Uchiyama et al., 2015).
properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN5O/c1-29-23(14-20(27-29)16-10-12-17(25)13-11-16)24(31)26-15-21-19-8-4-5-9-22(19)30(28-21)18-6-2-3-7-18/h10-14,18H,2-9,15H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEGQIVYSBTFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C4=C3CCCC4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3016852.png)






![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)
